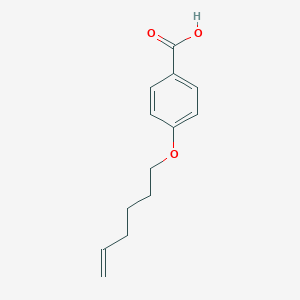

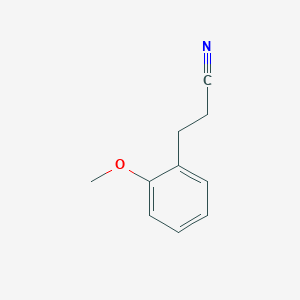

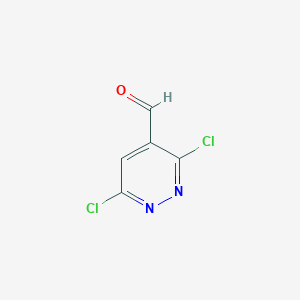

![molecular formula C7H11N3OS3 B176589 2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide CAS No. 155329-60-5](/img/structure/B176589.png)

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. This class of compounds is known for its potential biological activities, including anticancer properties as indicated by the synthesis and evaluation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives typically involves an amidation reaction, as demonstrated in the preparation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which were synthesized using EDC and HOBt in acetonitrile at room temperature . Another method for synthesizing similar compounds involves a solvent-free condition at room temperature via grinding, which offers advantages such as short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by spectroscopic methods such as 1H NMR, IR, and MS. The crystal structure of a related compound, 2-mercapto-5-methyl-1,3,4-thiadiazole, revealed that in the solid state, it forms a thioamide tautomer and the molecules are connected to form chains via N–H⋯S hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-thiadiazole derivatives can be influenced by the presence of functional groups. For instance, the mercapto group in 2-mercapto-5-methyl-1,3,4-thiadiazole is involved in the formation of N–H⋯S hydrogen bonds, which is significant for the solid-state structure of the compound . The reactivity of these compounds under different conditions, such as solvent-free grinding, also highlights their versatile chemical behavior .

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-thiadiazole derivatives, such as melting points, are determined during the synthesis process . The chemical properties, including antioxidant activity, have been evaluated in vitro. For example, a related compound, 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, exhibited significant radical scavenging ability, with an IC50 value lower than that of ascorbic acid, indicating its potential as an antioxidant agent .

Applications De Recherche Scientifique

Synthesis and Bioactivity

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide is used in the synthesis of various heterocyclic systems. For example, its derivatives have been used in the creation of triazolo[3,4-b][1,3,4]thiadiazines and thiadiazoles, demonstrating significant antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Anticancer Potential

There's notable research into its derivatives for anticancer applications. A study synthesized N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, evaluating their cytotoxicity against several cancer cell lines, though they were found less effective than a reference drug (Mohammadi-Farani et al., 2014).

Role in Drug Development

This compound has also been explored in the development of drug-like molecular properties. For instance, its analogs were examined as inhibitors for kidney-type glutaminase, showing potential in hindering the growth of human lymphoma B cells (Shukla et al., 2012).

Antioxidant Properties

Additionally, its derivatives have demonstrated significant antioxidant properties. One such derivative was found to have a radical scavenging ability comparable to ascorbic acid, showing promise in this area (Lelyukh et al., 2021).

Herbicidal Activity

Interestingly, this compound is also utilized in agriculture, where its derivatives have shown herbicidal activities, offering potential alternatives in weed management (Yan-jun, 2006).

Antibacterial and Antifungal Activities

It has been instrumental in the synthesis of new compounds with high antibacterial and antifungal activities. Some derivatives have displayed remarkable efficacy against various bacteria strains (Salih et al., 2007).

Safety And Hazards

While specific safety and hazard information for “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, one of the related compounds, 5-Amino-1,3,4-thiadiazol-2-thiol, has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Orientations Futures

The future directions in the research of 1,3,4-thiadiazole derivatives, including “2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide”, could involve the synthesis of new compounds and further investigation of their biological activities . The easy accessibility of AMT has prompted researchers to prepare a new series of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives .

Propriétés

IUPAC Name |

N-propyl-2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3OS3/c1-2-3-8-5(11)4-13-7-10-9-6(12)14-7/h2-4H2,1H3,(H,8,11)(H,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDDHXUELYDWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NNC(=S)S1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3OS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(5-mercapto-1,3,4-thiadiazol-2-yl)thio]-N-propylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl N-[2-hydroxy-1,1-bis(hydroxymethyl)-ethyl]carbamate](/img/structure/B176521.png)

![6-ethoxy-1H-imidazo[1,2-b]pyrazole](/img/structure/B176538.png)

![3-Benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione hydrochloride](/img/structure/B176542.png)